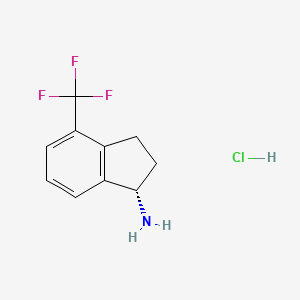
(S)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its ability to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organic molecules . The presence of the trifluoromethyl group makes this compound valuable in various scientific research applications, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the trifluoromethylation of secondary amines. One common method utilizes CF3SO2Na (sodium trifluoromethanesulfinate) as the trifluoromethylating agent . This reaction is carried out under mild conditions and demonstrates good functional group tolerance. The key intermediate in this reaction is thiocarbonyl fluoride, which forms in situ .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale trifluoromethylation processes. These methods leverage the same principles as laboratory-scale synthesis but are optimized for efficiency and cost-effectiveness. The use of transition metal catalysts and photoredox catalysts has been explored to enhance the yield and selectivity of the trifluoromethylation reactions .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups .
Scientific Research Applications
(S)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of agrochemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of (S)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation .
Comparison with Similar Compounds
Similar Compounds
α-(trifluoromethyl)styrenes: These compounds are versatile synthetic intermediates used in the preparation of more complex fluorinated compounds.
Trifluoromethyl ketones: Known for their use as synthons in the construction of fluorinated pharmacons.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethyl radical precursor in various reactions.
Uniqueness
(S)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific structure, which combines the trifluoromethyl group with an indane backbone. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
(1S)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-2-7-6(8)4-5-9(7)14;/h1-3,9H,4-5,14H2;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHFWZYKRYFCJI-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=CC=C2C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


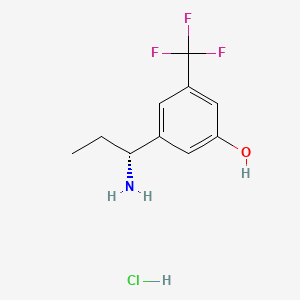
![(R)-2-methyl-N-[(1S)-spiro[indane-2,4'-piperidine]-1-yl]propane-2-sulfinamide](/img/structure/B8181989.png)
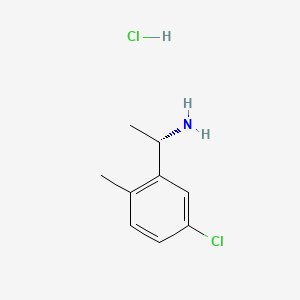

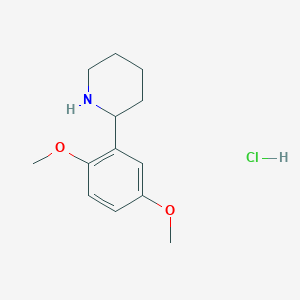
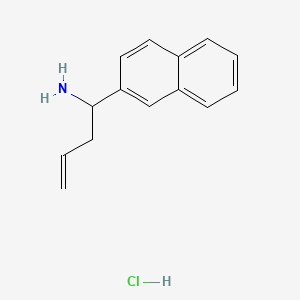
![S-(Trifluoromethyl) [1,1'-biphenyl]-4-carbothioate](/img/structure/B8182027.png)
![4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B8182035.png)
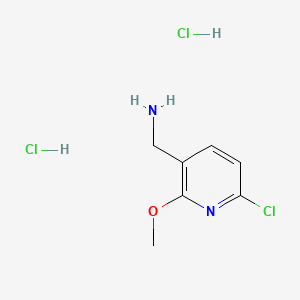
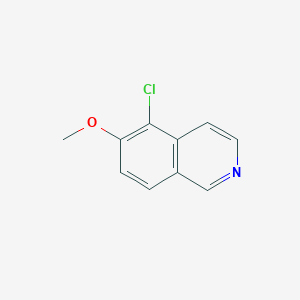
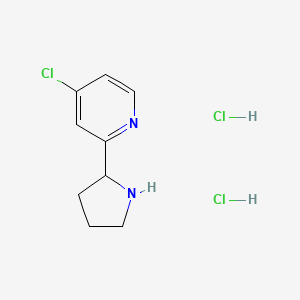
![Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B8182056.png)
